
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the piperidine moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, often using reagents like trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) in acetonitrile (ACN) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 3-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature.
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas in methanol.
Substitution: Nucleophilic substitution reactions with reagents like TMSCN and TEA in ACN.
Common Reagents and Conditions
Oxidation: mCPBA, DCM, room temperature.
Reduction: Pd/C, hydrogen gas, methanol.
Substitution: TMSCN, TEA, ACN, reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully saturated derivatives.
科学的研究の応用
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antibacterial, and antiviral activities.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Pyrimidine derivatives are explored for their potential use in organic electronics and as building blocks for advanced materials.
作用機序
The mechanism of action of 2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases and DNA topoisomerases, which play crucial roles in cell signaling and DNA replication .
類似化合物との比較
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: This compound shares a similar pyrimidine core but differs in its substitution pattern and biological activity.
Piperine: A naturally occurring piperidine-based compound with antioxidant and anti-inflammatory properties.
Uniqueness
2-Methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a piperidine moiety makes it a versatile scaffold for drug design and other applications.
特性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC名 |
2-methyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-8-3-5-15(6-4-8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14) |
InChIキー |
FFXPNNJHDXRYLI-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
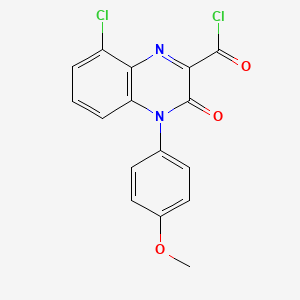
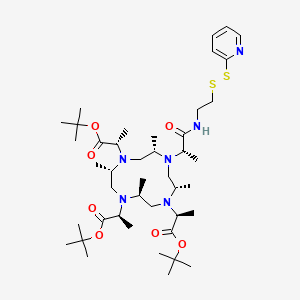
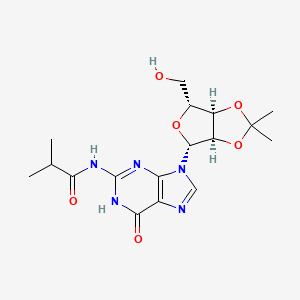
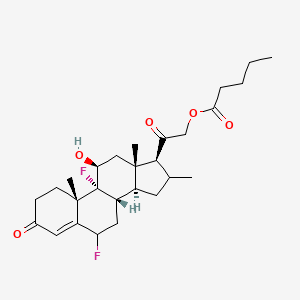

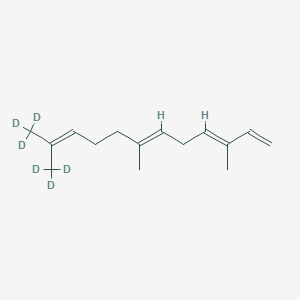
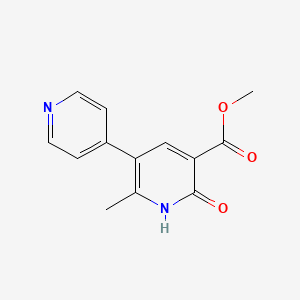

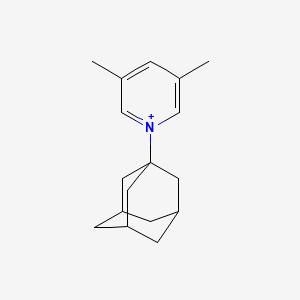
![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
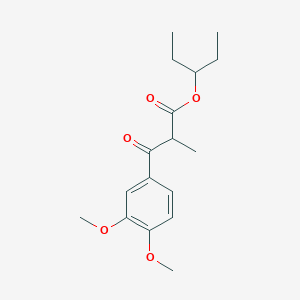
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
